molecular formula C12H10INO3 B1398963 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 916674-32-3

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B1398963
CAS No.: 916674-32-3
M. Wt: 343.12 g/mol
InChI Key: CGEWHPFKWRQJMM-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodoaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate to yield the desired oxazole derivative. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-oxazole-4-carboxylic acid ethyl ester: Lacks the iodine atom, which may result in different reactivity and biological activity.

    5-(4-Bromophenyl)-oxazole-4-carboxylic acid ethyl ester: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.

    5-(4-Chlorophenyl)-oxazole-4-carboxylic acid ethyl ester: Contains a chlorine atom, leading to different electronic effects and reactivity.

Uniqueness

The presence of the iodine atom in 5-(4-Iodophenyl)-oxazole-4-carboxylic acid ethyl ester makes it unique compared to its analogs. Iodine is a larger halogen with different electronic properties, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-(4-iodophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEWHPFKWRQJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-iodobenzoyl chloride (14.0 g, 0.052 mol) in 100 ml THF was added TEA (15.6 g, 0.156 mol) in a dropwise manner and the mixture was stirred for 10 minutes before slowly adding ethyl 2-isocyanoacetate (6.5 g, 0.058 mol). The reaction mixture was stirred at room temperature for 16 hours, the solvent was removed and the residue was treated with EtOAc and water. The organic layer was separated, dried over Na2SO4 and the solvent was removed. The crude product was purified by column to give the title compound (11.0 g, 61.7%) as an orange solid.
Quantity
14 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
61.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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